[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE is a useful research compound. Its molecular formula is C36H37NOP2S and its molecular weight is 593.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 593.20710997 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Chiral Ligands : This compound has been used in the synthesis of palladium(II) and platinum(II) complexes, serving as a chiral PCP-type ligand. These complexes have shown potential in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).
- Development of Chiral Indenyl-Phosphine Ligands : Research has also focused on its role in inducing planar chirality during the formation of specific rhodium complexes, which are significant in stereoselective synthesis (Brookings, Harrison, Whitby, Crombie, & Jones, 2001).
Catalysis
- Asymmetric Catalysis : It has been used in asymmetric catalytic hydrogenation studies, specifically in the formation of catalyst-substrate adducts (Mcculloch, Halpern, Thompson, & Landis, 1990).
- Palladium-Catalyzed Allylic Alkylations : Enantiomerically pure derivatives of this compound have been utilized in palladium-catalyzed asymmetric allylic alkylations (Uenishi & Hamada, 2001).
Structural Applications
- X-Ray Crystallography : This compound has been a subject in X-ray crystallography studies to understand the structural aspects of various metal complexes (Cesarotti, Chiesa, Ciani, & Sironi, 1983).
- Amphiphilic Diphosphines Synthesis : Research has also included the synthesis of novel amphiphilic diphosphines, where derivatives of this compound play a crucial role in the formation of new structures with potential applications in hydroformylation and rhodium recycling (Buhling, Kamer, Leeuwen, Elgersma, Goubitz, & Fraanje, 1997).
Polymerization and Synthesis
- Enantiomer-Selective Polymerization : This compound has been used in the polymerization of chiral allene derivative monomers, exhibiting enantiomer-selectivity (Zhu, Luo, & Wu, 2019).
- Synthesis of Novel PPAR Agonists : It has been a key element in the stereoselective synthesis of novel PPAR α/γ dual agonists, highlighting its role in the development of potential therapeutic compounds (Qian, Tang, Fan, Zhu, Zhu, Shabaker, Lo, Malley, & Deshpande, 2015).
Properties
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3/t34-,41?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLDONXQGZEXEU-MPDQCYFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NOP2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.